Butyric anhydride
Description
Properties
IUPAC Name |
butanoyl butanoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASWHZGWUONAO-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Record name | BUTYRIC ANHYDRIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8026729 | |
| Record name | Butanoic anhydride | |
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Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity., Liquid, Water-white liquid; [Hawley] Colorless liquid with a pungent odor; [HSDB] Decomposes in water forming butyric acid; [CHEMINFO] | |
| Record name | BUTYRIC ANHYDRIDE | |
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| Record name | Butanoic acid, 1,1'-anhydride | |
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Boiling Point |
200 °C | |
| Record name | BUTYRIC ANHYDRIDE | |
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Flash Point |
180 °F (NFPA, 2010), 180 °F (54 °C) (closed cup) | |
| Record name | BUTYRIC ANHYDRIDE | |
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| Record name | BUTYRIC ANHYDRIDE | |
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Solubility |
Soluble in water and alcohol with decomposition; soluble in ether | |
| Record name | BUTYRIC ANHYDRIDE | |
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Density |
0.9668 at 20 °C/4 °C | |
| Record name | BUTYRIC ANHYDRIDE | |
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Vapor Density |
5.4 (Air = 1) | |
| Record name | BUTYRIC ANHYDRIDE | |
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Vapor Pressure |
0.28 [mmHg], 0.3 mm Hg at 25 °C | |
| Record name | Butyric anhydride | |
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Color/Form |
Water-white liquid | |
CAS No. |
106-31-0 | |
| Record name | BUTYRIC ANHYDRIDE | |
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| Record name | Butyric anhydride | |
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| Record name | Butanoic acid, 1,1'-anhydride | |
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| Record name | BUTYRIC ANHYDRIDE | |
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Melting Point |
-75 °C | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Stoichiometric Optimization
The molar ratio of butyric acid to acetic anhydride critically influences yield. A molar ratio of 1.5–2.2:1 (butyric acid:acetic anhydride) maximizes conversion while minimizing residual reactants. For example, a 1.6:1 ratio achieved a 98.7% purity in crude product, which was further refined to >99% via distillation. Excess acetic anhydride ensures complete consumption of butyric acid, though ratios exceeding 2.2:1 risk side reactions.
Deferred Addition Technique
A breakthrough method described in patent literature involves staggered reagent addition to optimize reactor space and equilibrium dynamics. Initially, a portion of butyric acid (or acetic anhydride) is loaded into the reactor, followed by incremental additions of the remaining reagent as acetic acid is distilled off. This "deferred addition" strategy increases production capacity by ~80% compared to batch processes.
Key Parameters:
-
Temperature: 115–120°C (maintained via heat transfer fluid)
-
Pressure: Gradually reduced from 5.33×10⁴ Pa (400 mmHg) to 1.07×10⁴ Pa (80 mmHg)
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Distillation Column Efficiency: ≥8 theoretical plates to prevent acetic anhydride carryover
Catalyst-Free Synthesis in Advanced Solvent Systems
Recent studies highlight the role of solvent systems like This compound-choline chloride in enhancing reaction rates and substitution degrees. This approach eliminates traditional catalysts, reducing purification complexity.
Choline Chloride as a Reaction Accelerator
In lignosulfonate butyration, choline chloride increases the degree of substitution (DS) from 0 to 2.14 by stabilizing intermediates and improving reagent miscibility. While this study focuses on derivatization, the solvent system’s efficacy suggests broader applicability in anhydride synthesis.
Thermal and Kinetic Advantages
Reactions conducted at 100–150°C in choline chloride-containing media achieve complete conversion within 4–12 hours , compared to 18–24 hours in conventional setups. The absence of side products like butyric acid (confirmed via FTIR) simplifies downstream processing.
Distillation and Purification Protocols
Fractional Distillation for High Purity
Crude this compound is purified through vacuum distillation:
Chemical Reactions Analysis
Hydrolysis with Water
Butyric anhydride undergoes hydrolysis in aqueous environments to form two equivalents of butyric acid:
-
Nucleophilic attack : Water attacks the electrophilic carbonyl carbon.
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Deprotonation : Pyridine (often used as a catalyst) abstracts a proton.
-
Leaving group removal : The second butyrate ion departs.
-
Protonation : The carboxylate intermediate is protonated to form butyric acid.
| Parameter | Value |
|---|---|
| Activation enthalpy (ΔH‡) | 36.6 kJ·mol⁻¹ |
| Activation entropy (ΔS‡) | -248 J·K⁻¹·mol⁻¹ |
| Rate constant (25°C) | 0.0825 min⁻¹ (pH 4–5.5) |
The reaction is slow under ambient conditions but accelerates with heat or acidic/basic catalysts .
Esterification with Alcohols
This compound reacts with alcohols to produce esters and butyric acid:
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Nucleophilic attack : The alcohol oxygen attacks the carbonyl carbon.
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Deprotonation : Pyridine removes a proton.
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Leaving group removal : A butyrate ion departs.
-
Protonation : The ester product forms.
| Ester Product | Application |
|---|---|
| Neryl butyrate | Flavoring agent |
| Geranyl butyrate | Perfume component |
| Butyl butyryllactate | Food additive |
Amidation with Amines
This compound reacts with amines to form amides:
-
Nucleophilic attack : The amine attacks the carbonyl carbon.
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Deprotonation : The amine base removes a proton.
-
Leaving group removal : A butyrate ion departs.
-
Synthesis of amidoamine dendrimers for dye-sensitized solar cells.
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Production of pharmaceutical intermediates.
Esterification with Lignosulfonate (LS)
This compound esterifies lignosulfonate’s hydroxyl groups in the presence of choline chloride, forming LS esters :
Reaction Conditions :
-
Temperature: 120°C
-
Catalyst: 10 wt.% choline chloride
-
DS range: 0.41–2.14 (degree of substitution)
Mechanism :
-
Choline chloride forms hydrogen bonds with LS, increasing hydroxyl group nucleophilicity.
-
This compound reacts with phenolic/aliphatic hydroxyls, confirmed by FTIR (C=O stretch at 1746 cm⁻¹) and ¹H NMR (peaks at 0.9–2.3 ppm) .
Thermal Stability and Decomposition
This compound decomposes at high temperatures, producing hazardous gases:
Thermogravimetric Analysis (TGA) :
-
Onset decomposition : ~309°C (auto-ignition temperature).
-
Products : CO, CO₂, and butyric acid vapors.
| Condition | Effect |
|---|---|
| >300°C | Rapid decomposition |
| Prolonged heating | Hydrolysis of esters to acids |
Scientific Research Applications
Pharmaceutical Applications
Butyric anhydride plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of various derivatives that are essential in drug formulation.
- Advanced Drug Formulations : Recent advancements have highlighted its use in developing novel drug formulations that enhance bioavailability and therapeutic efficacy. For instance, this compound is utilized in the synthesis of butyrate esters, which are important for their potential health benefits, including anti-inflammatory properties .
- Nanotechnology : In nanomedicine, this compound has been used to create nanoparticles for drug delivery systems. A study demonstrated its application in producing dibutyrylchitin nanoparticles loaded with 5-fluorouracil, showcasing its potential in targeted cancer therapies .
Agrochemical Applications
The compound is also significant in the agrochemical sector, where it contributes to the development of environmentally friendly pesticides and herbicides.
- Eco-Friendly Pesticides : this compound is involved in synthesizing biodegradable agrochemicals that align with global sustainability goals. Its role as a building block for eco-friendly formulations helps minimize environmental impact while maintaining agricultural productivity .
- Sustainable Farming Solutions : With increasing investments in sustainable agriculture, this compound's applications are expanding to include advanced formulations that improve crop yield and pest resistance without harming beneficial organisms .
Food Industry Applications
In the food sector, this compound is utilized primarily for flavoring and fragrance purposes.
- Flavor Enhancements : The compound is employed in creating specific flavors and fragrances due to its distinct odor properties. It serves as a precursor for various food additives that enhance taste profiles in processed foods .
- Food Additives : It is also used as a fumigant to manage pests in beekeeping, demonstrating its versatility beyond traditional food applications .
Materials Science Applications
This compound finds applications in materials science, particularly in polymerization and plastics manufacturing.
- Polymerization Processes : As a reactant or modifier, it contributes to developing polymers with specific characteristics. Its involvement in polymer chemistry facilitates the production of specialty plastics that meet diverse industrial requirements .
- Bioplastics Development : The demand for sustainable materials has led to increased interest in using this compound in bioplastics. These bioplastics are derived from renewable resources and are increasingly used in packaging and consumer goods .
Research and Laboratory Applications
In research settings, this compound serves as a valuable reagent in synthetic chemistry.
- Synthetic Chemistry : It is frequently used as a reagent for various synthetic reactions, enabling chemists to explore new compounds and materials. Its utility in laboratory settings underscores its importance in advancing chemical research .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthesis Efficiency : this compound can be electrochemically synthesized with 46% yield, though traditional methods (e.g., condensation with pyridine) remain prevalent .
- Functional Performance : In starch systems, this compound’s DS correlates positively with oil-holding capacity (hydrophobicity) and resistant starch content, making it ideal for functional food additives .
- Thermal Stability : this compound-derived cellulose esters exhibit higher phase-change enthalpies than acetic or propionic analogs, critical for thermal energy storage .
Biological Activity
Butyric anhydride, a derivative of butyric acid, has gained attention in recent years for its biological activities and potential applications in various fields, particularly in food science, medicine, and material science. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound (C₄H₆O₃) is formed through the condensation of butyric acid. It is a colorless liquid with a pungent odor and is known for its reactivity with alcohols and phenols to form esters. The synthesis of this compound typically involves the dehydration of butyric acid under controlled conditions.
Biological Activity
The biological activity of this compound is primarily attributed to its conversion into butyric acid upon hydrolysis. Butyric acid is a short-chain fatty acid (SCFA) that plays a crucial role in gut health and metabolism. Below are key areas where this compound exhibits biological activity:
1. Gut Health and Microbiota Modulation
- Butyric acid is known to support intestinal health by serving as an energy source for colonocytes and promoting the growth of beneficial gut bacteria. Research indicates that this compound can enhance the production of SCFAs in the gut, which helps maintain gut homeostasis and modulate microbial composition .
2. Anti-inflammatory Effects
- Studies have shown that butyric acid possesses anti-inflammatory properties. For instance, Li et al. (2021) demonstrated that butyrylated starch could mitigate dextran sulfate sodium (DSS)-induced colitis in mice by releasing butyrate specifically in the colon . This suggests that this compound may also have therapeutic potential in inflammatory bowel diseases.
3. Anticancer Properties
- Butyric acid has been reported to inhibit histone deacetylases (HDACs), leading to changes in gene expression associated with cancer cell proliferation and differentiation. Several studies have explored the use of this compound as a prodrug for delivering butyrate to target tissues effectively . For example, a phenolic lipid synthesized using this compound exhibited moderate antioxidant activity and antibacterial effects against various strains .
Case Study 1: Butyrylated Starch in Colitis Treatment
A study investigated the effects of butyrylated starch on DSS-induced colitis in mice. The results indicated that the release of butyrate from the starch significantly reduced inflammation markers and improved intestinal integrity . This highlights the potential use of this compound derivatives in treating gastrointestinal disorders.
Case Study 2: Antimicrobial Activity
Research on a novel phenolic lipid synthesized from ferulic acid and this compound revealed its antimicrobial properties against several bacterial strains. The compound demonstrated effective radical scavenging activity, suggesting its potential as an antioxidant agent .
Table 1: Effects of Butyrylation on Starch Properties
| Sample | BA Concentration (%) | Butyry (%) | Degree of Substitution (DS) | Amylose Content (%) | Dx (50)/μm |
|---|---|---|---|---|---|
| RS | 0 | 0 | 0 | 18.37 ± 0.35 | 6.083 ± 0.336 |
| RSB-1 | 1 | 2.023 ± 0.337 | 0.047 ± 0.008 | 18.63 ± 0.12 | 7.479 ± 0.274 |
| RSB-2 | 5 | 2.874 ± 0.221 | 0.068 ± 0.005 | 18.95 ± 0.11 | 8.724 ± 0.328 |
| RSB-3 | 10 | 4.011 ± 0.351 | 0.097 ± 0.011 | 20.07 ± 0.20 | 10.484 ± 0.462 |
| RSB-4 | 15 | 5.486 ± 0.318 | 0.134 ± 0.005 | 21.32 ± 0.21 | 12.637 ± 0.298 |
This table illustrates how varying concentrations of this compound affect the properties of starch, including its degree of substitution and digestibility characteristics.
Q & A
Q. What are the standard laboratory methods for synthesizing butyric anhydride?
this compound is typically synthesized via acid-catalyzed condensation of butyric acid or through reactions with ketene. A controlled distillation setup using a column packed with glass helices (e.g., Whitmore-Lux type) ensures high-purity yields by preventing mixed anhydride formation. For example, distillation at atmospheric pressure until complete conversion of intermediates is critical . Alternative routes include substituting propionic anhydride in polymer synthesis protocols, as demonstrated in polyimide hollow fiber production .
Q. How can FTIR spectroscopy confirm acylation reactions involving this compound?
FTIR detects ester carbonyl peaks (1740–1760 cm⁻¹) and hydroxyl group reduction. For starch acylation, a shift from native starch’s 1645 cm⁻¹ (C–O–H bending) to 1735 cm⁻¹ (ester C=O stretching) confirms substitution. Quantitative analysis requires baseline correction and comparison with unmodified substrate spectra .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is corrosive and incompatible with oxidizers, strong acids/bases, and water. Use PPE (gloves, goggles), store in airtight containers, and ensure emergency showers/eye wash stations are accessible. Work in well-ventilated areas to avoid inhalation risks, and decontaminate surfaces after spills .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated acylation of cellulose?
Design of Experiment (DOE) frameworks test variables like molar ratio (2:1 anhydride/glucose unit), temperature (40–60°C), and reaction time (4–8 hours). Surface energy measurements via Owens-Wendt-Rabel-Kaelbe (OWRK) method post-treatment validate effectiveness. Statistical tools (e.g., ANOVA) identify significant factors affecting degree of substitution (DS) .
Q. Why do studies report contradictory reactivity trends between this compound and shorter-chain analogues?
Longer-chain anhydrides (e.g., butyric vs. acetic) exhibit lower reactivity due to steric hindrance and reduced electrophilicity. Molecular dynamics simulations show that larger alkyl groups impede nucleophilic attack on the carbonyl carbon. Experimental data from wood composite studies confirm reduced DS values for this compound compared to acetic anhydride under identical conditions .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
Combined H-NMR and C-NMR quantify DS in acylated polymers by integrating ester methylene protons (δ 0.8–1.5 ppm) and comparing with anhydroglucose unit signals. For small molecules, X-ray crystallography or high-resolution mass spectrometry (HRMS) resolves regioselectivity in complex esterification products .
Q. How do phase equilibrium models improve this compound recycling in continuous flow systems?
Non-random two-liquid (NRTL) models predict vapor-liquid equilibrium (VLE) for this compound/acetic acid mixtures. Optimizing distillation parameters (e.g., reflux ratio, feed stage location) maximizes anhydride recovery. Aspen Plus simulations with binary interaction parameters validate experimental boiling point differentials (e.g., 239°C for this compound vs. 118°C for acetic acid) .
Methodological Guidance
Q. How should researchers document experimental procedures for reproducibility?
Follow Beilstein Journal guidelines: Detail molar ratios, catalysts, and purification steps in the main text. Report spectral data (FTIR/NMR peaks) in tables, and include raw datasets (e.g., chromatograms, titration curves) as supplementary files. For novel compounds, provide elemental analysis and purity metrics (e.g., HPLC traces) .
Q. What statistical approaches address variability in acylation efficiency studies?
Use multivariate regression to correlate reaction parameters (temperature, time) with DS. Bootstrap resampling minimizes bias in small sample sizes. For contradictory results, meta-analysis of published DS values (e.g., from starch, cellulose studies) identifies outliers and systemic errors .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
